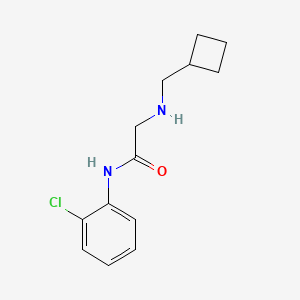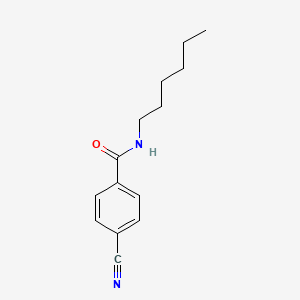
4-cyano-N-hexylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-hexylbenzamide is an organic compound with the molecular formula C14H18N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a hexyl group and the benzene ring is substituted with a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-hexylbenzamide typically involves the reaction of 4-cyanobenzoyl chloride with hexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-cyanobenzoyl chloride+hexylamine→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve more advanced techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-hexylbenzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 4-aminomethyl-N-hexylbenzamide.
Substitution: 4-nitro-N-hexylbenzamide (from nitration).
Scientific Research Applications
4-cyano-N-hexylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-cyano-N-hexylbenzamide depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The cyano group can interact with nucleophilic residues in proteins, while the hexyl chain provides hydrophobic interactions that stabilize the binding.
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-methylbenzamide
- 4-cyano-N-ethylbenzamide
- 4-cyano-N-propylbenzamide
Uniqueness
4-cyano-N-hexylbenzamide is unique due to its longer hexyl chain, which can enhance its hydrophobic interactions and potentially improve its binding affinity in biological systems. This makes it a valuable compound for studying structure-activity relationships and designing new molecules with improved properties.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-cyano-N-hexylbenzamide |
InChI |
InChI=1S/C14H18N2O/c1-2-3-4-5-10-16-14(17)13-8-6-12(11-15)7-9-13/h6-9H,2-5,10H2,1H3,(H,16,17) |
InChI Key |
ISXQKQZKIKHVNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


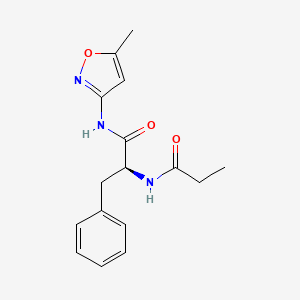
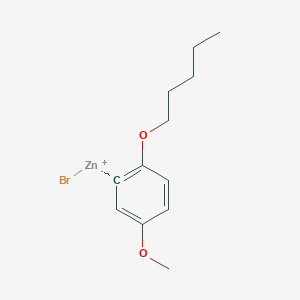
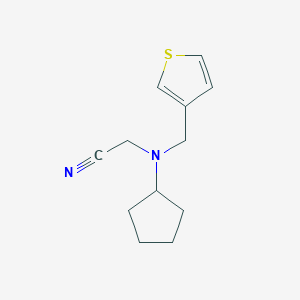
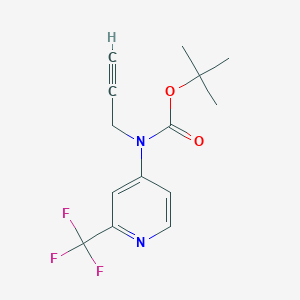
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
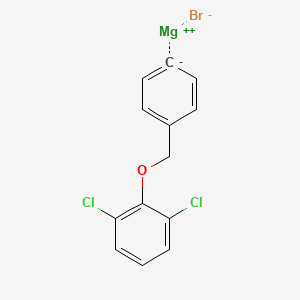
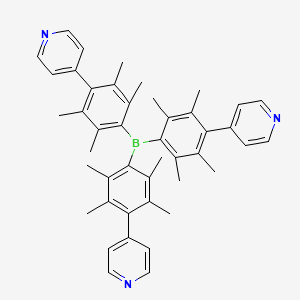
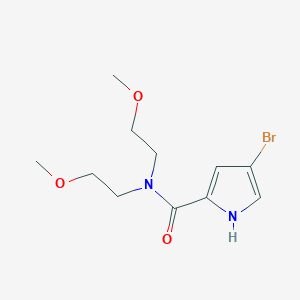
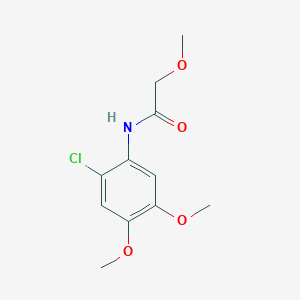
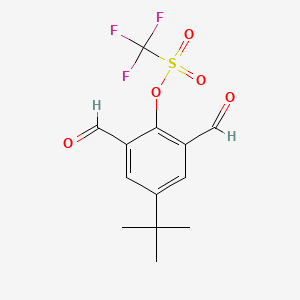
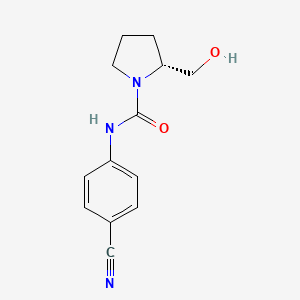
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
